![molecular formula C40H80NO7P B1262467 1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-32:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-octadecenoyl respectively. It is a phosphatidylcholine O-32:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an oleic acid.
Applications De Recherche Scientifique
Lipid-Membrane Interactions
A study by Huang et al. (2013) utilized a pH modulation sensor platform to detect interactions between small molecules and lipid bilayers, employing lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). This research highlights how similar phosphocholines can be used to understand drug-lipid interactions, potentially aiding drug development and analysis (Huang, Zhao, Xu, Yang, & Cremer, 2013).
Cellular Ion Channel Targeting
Potier et al. (2011) investigated the interaction of edelfosine (a related phospholipid) with plasma membrane ion channels. Their findings suggest that compounds structurally similar to 1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine could modulate membrane ion channels, with implications in cell signaling and therapy (Potier et al., 2011).
Exocrine Secretory Glands Stimulation
Söling et al. (1984) explored the effects of various phosphocholines, including 1-hexadecyl-sn-glycero-3-phosphocholine, on exocrine glands. They found that these compounds can significantly stimulate amylase release, suggesting a potential application in understanding and modulating glandular secretion processes (Söling, Eibl, & Fest, 1984).
Synthesis and Chemical Analysis
Vijeeta et al. (2014) conducted a chemo-enzymatic synthesis of related phosphocholines, demonstrating methodologies for creating ether lipid analogs, which can be pivotal in biochemical and pharmacological research (Vijeeta, Balakrishna, Karuna, Rao, & Prasad, 2014).
Membrane Fluidity and Hydrocarbon Chain Motion
Research by Barton and Gunstone (1975) on the synthesis and properties of various phosphocholines, including their isomers, contributes to our understanding of membrane fluidity and molecular motion within phospholipid bilayers. This is crucial for understanding cell membrane dynamics and drug-membrane interactions (Barton & Gunstone, 1975).
Plant Lipid Metabolism
Sperling and Heinz (1993) used isomeric analogues of lysophosphatidylcholine, structurally similar to 1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine, to provide evidence for lipid-linked desaturation in plant microsomal membranes. Their work is significant for plant biochemistry and agricultural sciences (Sperling & Heinz, 1993).
Earthworm-derived Phosphocholines
Noda et al. (1992) isolated various 1-O-alkyl-sn-glycero-3-phosphocholines from earthworms, providing insights into the diverse biological sources and potential applications of these compounds in natural product chemistry and drug discovery (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
Propriétés
Nom du produit |
1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C40H80NO7P |
Poids moléculaire |
718 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-40(42)48-39(38-47-49(43,44)46-36-34-41(3,4)5)37-45-35-32-30-28-26-24-19-17-15-13-11-9-7-2/h20-21,39H,6-19,22-38H2,1-5H3/b21-20-/t39-/m1/s1 |
Clé InChI |
KKCGBTJTPQETOY-KUNNKMQBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



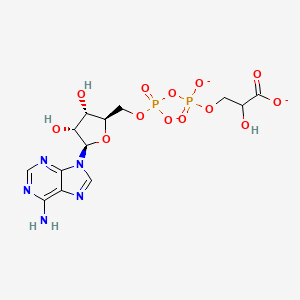

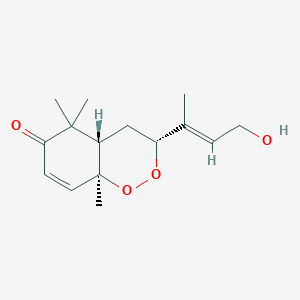
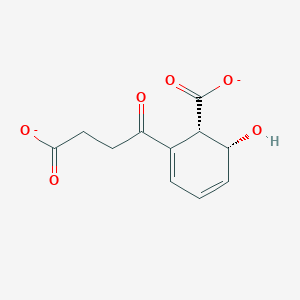
![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
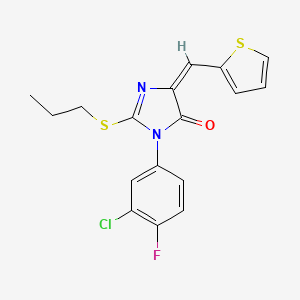

![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)
![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)
![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)

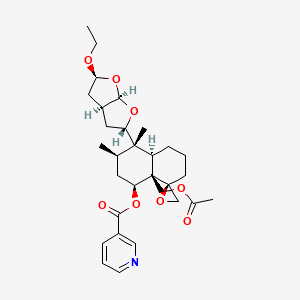
![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)
